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6-hydroxypyrazine-2-carboxamide

Cat. No.: B6589833
CAS No.: 15000-88-1
M. Wt: 139.1
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Description

Contextualization within the Pyrazine (B50134) Chemical Family

Pyrazines are a class of heterocyclic aromatic organic compounds characterized by a six-membered ring containing two nitrogen atoms at positions 1 and 4. britannica.comwikipedia.orgfoodb.ca This fundamental structure is a component of many polycyclic compounds with significant biological and industrial relevance. britannica.com The pyrazine family includes notable members such as pteridines, alloxazines, and phenazines, which are found in biologically crucial molecules like folic acid and riboflavin (B1680620) (vitamin B2). britannica.com The addition of a carboxamide group at the 2-position of the pyrazine ring creates the pyrazine-2-carboxamide scaffold, a versatile framework that has been extensively explored in medicinal chemistry. ontosight.ainih.gov

Historical Overview of Research Interest in Pyrazine-2-carboxamide Derivatives

Research into pyrazine-2-carboxamide derivatives has a rich history, driven by the discovery of their potential as therapeutic agents. Early investigations into this class of compounds date back several decades, with a significant turning point being the discovery of the antitubercular activity of pyrazinamide (B1679903), a simple derivative. This discovery spurred further exploration into the synthesis and biological evaluation of a wide array of pyrazine-2-carboxamide analogs. acs.org Over the years, researchers have systematically modified the pyrazine ring and the carboxamide group to understand structure-activity relationships and to develop compounds with improved efficacy and broader applications. nih.govnih.gov

Rationale for Investigating 6-Hydroxypyrazine-2-carboxamide as a Distinct Entity

Among the numerous pyrazine-2-carboxamide derivatives, this compound has garnered specific attention due to its unique structural features and biological potential. The presence of a hydroxyl group at the 6-position introduces the possibility of tautomerism and alters the electronic properties of the pyrazine ring, which can significantly influence its interaction with biological targets. mssm.eduresearchgate.net This particular substitution has been a key area of focus in the development of novel antiviral agents. A prominent example is Favipiravir (B1662787) (also known as T-705), which is 6-fluoro-3-hydroxypyrazine-2-carboxamide. jst.go.jpnih.gov The investigation of the non-fluorinated parent compound, this compound (a structural analog known as T-1105), is crucial for understanding the fundamental contribution of the hydroxypyrazine-carboxamide core to its biological activity. glpbio.comnih.gov

Current State of Knowledge on Pyrazine-2-carboxamide Core Structures in Academic Literature

The academic literature is replete with studies on pyrazine-2-carboxamide core structures, highlighting their broad spectrum of biological activities. Research has demonstrated their potential as antiviral, antibacterial, anticancer, and anti-inflammatory agents. ontosight.ainih.gov The core structure serves as a versatile scaffold for drug design, allowing for modifications that can fine-tune the compound's pharmacokinetic and pharmacodynamic properties. ontosight.ai For instance, the antiviral agent Favipiravir (T-705) and its related compounds, T-1105 and T-1106, are pyrazinecarboxamide derivatives that have shown efficacy against a range of RNA viruses. nih.gov These compounds function as inhibitors of viral RNA-dependent RNA polymerase after being converted to their active triphosphate forms. cellsignal.commedchemexpress.comresearchgate.net The ongoing research continues to explore new derivatives and their potential applications in treating various diseases. nih.govacs.org

Table 1: Key Pyrazine-2-carboxamide Derivatives and Their Significance

Compound NameStructureKey Research Findings
Pyrazinamide A simple pyrazine-2-carboxamideAntitubercular agent
Favipiravir (T-705) 6-fluoro-3-hydroxypyrazine-2-carboxamideBroad-spectrum antiviral agent, inhibits RNA-dependent RNA polymerase. cellsignal.comcaymanchem.com
T-1105 3-hydroxypyrazine-2-carboxamideA non-fluorinated analog of T-705 with antiviral activity against various RNA viruses. glpbio.commedchemexpress.com
T-1106 A ribofuranosyl derivative of T-1105Shows potent antiviral activity. nih.govnih.gov
6-bromo-3-hydroxypyrazine-2-carboxamide (B1279246) A brominated derivativeA building block for the synthesis of Favipiravir. chemicalbook.comnih.govsynthonix.com

Properties

CAS No.

15000-88-1

Molecular Formula

C5H5N3O2

Molecular Weight

139.1

Purity

95

Origin of Product

United States

Synthetic Methodologies and Chemoenzymatic Approaches for 6 Hydroxypyrazine 2 Carboxamide

Development of Novel Synthetic Pathways for 6-Hydroxypyrazine-2-carboxamide

The creation of pyrazine-based molecules like this compound has benefited from the development of innovative synthetic routes. These pathways aim to improve efficiency, yield, and accessibility. One modern approach involves multicomponent reactions (MCRs), which offer high atom economy and step efficiency by combining multiple reactants in a single step, thus avoiding the need to isolate intermediates acs.org. For instance, the Ugi reaction is a powerful MCR used to generate structural diversity in amide-containing compounds and can be adapted for the synthesis of 6-oxopyrazine-2-carboxamide derivatives acs.org. Another novel strategy is the one-pot condensation reaction of arylglyoxals with 2-aminopropanediamide (B132164), which has been used to successfully synthesize structural analogs like 3-hydroxy-5-arylpyrazine-2-carboxamides under simple heating conditions researchgate.net.

Achieving high yield and purity is paramount in chemical synthesis. The optimization of reaction parameters such as temperature, solvent, catalyst loading, and reaction time is critical. For pyrazine (B50134) derivatives, seemingly minor adjustments can significantly impact the outcome.

Table 1: Optimization of Reaction Conditions for Pyrazinecarboxamide Synthesis

Reaction Type Parameter Optimized Condition Outcome Reference
One-Pot Condensation Temperature 80°C Predominantly 5-aryl substituted product; avoids regioisomeric mixtures researchgate.net
Pd-catalyzed C-H/C-H Coupling Reaction Pass Recycling of starting materials Increased overall yield to 50% rsc.org
Lipase-catalyzed Amidation System/Enzyme Load Solvent-free / 15 wt% 89.4% yield with high N-acylation selectivity nih.gov
Lipase-catalyzed Aminolysis Solvent tert-Amyl alcohol Maximized enzyme activity and stability rsc.org

Green chemistry principles, which focus on reducing waste and environmental impact, are increasingly being applied to the synthesis of heterocyclic compounds. nih.gov Key strategies include the use of biocatalysts, safer solvents, and highly efficient one-pot or continuous-flow reactions. nih.gov

A notable green method for producing analogs of this compound is the one-pot condensation of arylglyoxals and 2-aminopropanediamide in an alkaline solution, which provides a straightforward and sustainable route researchgate.net. Biocatalysis offers a powerful green alternative to traditional chemical methods. The use of the immobilized lipase (B570770) Lipozyme® TL IM to catalyze the aminolysis of pyrazine esters has been demonstrated as a green and efficient method for producing pyrazinamide (B1679903) derivatives, particularly when implemented in a continuous-flow microreactor system. rsc.org This enzymatic approach operates under mild conditions and provides high yields, representing a significant advancement in the sustainable development of pyrazine-based drugs. rsc.org Furthermore, solvent-free reaction systems, such as those used in some lipase-catalyzed amidations, minimize waste and simplify product purification nih.gov.

Complex molecules often require multi-step synthetic sequences starting from readily available precursors. A well-documented four-step protocol for the synthesis of the related compound 6-fluoro-3-hydroxypyrazine-2-carboxamide begins with 3-hydroxypyrazine-2-carboxylic acid. bangor.ac.uk The sequence involves:

Amidation: Conversion of the carboxylic acid to 3-hydroxypyrazine-2-carboxamide. bangor.ac.uk

Nitration: Introduction of a nitro group at the 6-position using potassium nitrite (B80452) in sulfuric acid to yield 3-hydroxy-6-nitropyrazine-2-carboxamide. bangor.ac.uk

Reduction: Conversion of the nitro group to an amino group. bangor.ac.uk

Fluorination: Transformation of the amino group to a fluoro group. bangor.ac.uk

For the synthesis of the title compound, this compound, a similar pathway could be envisioned where the nitro group is reduced to an amine, which is then converted to a hydroxyl group via a Sandmeyer-type reaction.

Another established route begins with 3-aminopyrazine-2-carboxylic acid, which undergoes a series of transformations including methylation, bromination at the 6-position, and subsequent functional group interconversions to build the desired structure bangor.ac.uk. A more economical route starts from 6-bromo-3-hydroxypyrazine-2-carboxamide (B1279246) researchgate.net. An alternative pathway utilizes 3,6-dichloropyrazine-2-carbonitrile (B1371311) as the key intermediate, which is then functionalized accordingly researchgate.net.

Synthesis of Key Intermediates for this compound

The success of a multi-step synthesis hinges on the efficient preparation of key intermediates. For this compound and its analogs, several crucial building blocks have been identified. 3-Hydroxypyrazine-2-carboxylic acid serves as a common starting material, which is converted to the amide 3-hydroxypyrazine-2-carboxamide in the first step of several synthetic routes. bangor.ac.uk This amide is then further functionalized.

Another critical intermediate is 6-bromo-3-hydroxypyrazine-2-carboxamide , which is used as the starting point for an efficient, commercially viable synthetic route that avoids certain chromatographic purification steps researchgate.net. The synthesis of related fluorinated analogs often proceeds through nitrile intermediates like 3,6-difluoropyrazine-2-carbonitrile , which itself is synthesized from 3,6-dichloropyrazine-2-carbonitrile researchgate.net. These halogenated intermediates are versatile handles for introducing other functional groups through nucleophilic substitution or cross-coupling reactions.

Table 2: Key Intermediates in the Synthesis of this compound and Analogs

Intermediate Compound IUPAC Name Role in Synthesis Reference
3-Hydroxypyrazine-2-carboxylic acid 3-Hydroxypyrazine-2-carboxylic acid Initial starting material bangor.ac.uk
3-Hydroxypyrazine-2-carboxamide 3-Hydroxypyrazine-2-carboxamide Product of initial amidation; precursor for C-6 functionalization bangor.ac.uk
6-Bromo-3-hydroxypyrazine-2-carboxamide 6-Bromo-3-hydroxypyrazine-2-carboxamide Starting material for efficient, scalable synthesis researchgate.net
3,6-Dichloropyrazine-2-carbonitrile 3,6-Dichloropyrazine-2-carbonitrile Precursor to other functionalized pyrazine-2-carbonitriles researchgate.net

Chemoenzymatic Synthesis Considerations for Pyrazine-2-carboxamides

Chemoenzymatic synthesis merges the precision of biocatalysis with the practicality of traditional organic chemistry, offering sustainable and highly selective methods for producing complex molecules. nih.govnih.gov For pyrazine-2-carboxamides, several classes of enzymes are of particular interest.

Lipases: These enzymes are highly effective for forming amide bonds under mild conditions. Lipases such as Lipozyme® TL IM from Thermomyces lanuginosus can catalyze the aminolysis of pyrazine esters to produce pyrazinamide derivatives with high efficiency. rsc.org The reaction can be performed in organic solvents like tert-amyl alcohol or in solvent-free systems, and can be adapted for continuous-flow manufacturing, a hallmark of modern green industrial processes. rsc.orgnih.gov The high regioselectivity of lipases is particularly advantageous, for example, in selectively acylating an amino group in the presence of a hydroxyl group nih.gov.

Nitrile Hydratases (NHases): If a synthetic route proceeds through a nitrile intermediate, such as 6-hydroxy-pyrazine-2-carbonitrile, NHases offer a green and highly specific method for hydration to the corresponding primary amide. nih.govresearchgate.net These metalloenzymes convert nitriles to amides under neutral pH and ambient temperature, avoiding the harsh acidic or basic conditions of chemical hydrolysis that could degrade sensitive functional groups on the pyrazine ring. researchgate.netfrontiersin.org

Transaminases (ATAs): These enzymes can be used to construct the pyrazine ring itself. In a biocatalytic approach, an α-diketone can be selectively aminated by an ATA to form an α-amino ketone intermediate. nih.gov This intermediate can then undergo spontaneous oxidative dimerization to form the substituted pyrazine core, demonstrating a chemoenzymatic strategy for building the fundamental heterocyclic scaffold nih.gov.

Regioselective Functionalization Strategies for the Pyrazine Ring System

Controlling the position of substituents on the pyrazine ring is a significant challenge in heterocyclic chemistry. Regioselective functionalization strategies are therefore essential for synthesizing a specific isomer like this compound. Transition metal-catalyzed cross-coupling and C-H activation reactions are powerful tools for this purpose.

Direct C-H Activation: This modern technique allows for the direct coupling of a C-H bond on the pyrazine ring with another molecule, avoiding the need for pre-functionalization with a halogen. For example, the direct arylation of a pyrazine N-oxide has been achieved using a palladium catalyst, furnishing the C-6 coupled product with high regioselectivity. rsc.org

Cross-Coupling Reactions:

Suzuki Coupling: This versatile reaction has been used to functionalize pyrazines. By using a pyridinium (B92312) N-(3,5-dibromopyrazinyl)aminide, the aminide nitrogen coordinates to the palladium catalyst, directing the first coupling reaction selectively to the ortho halogen at the C-6 position. rsc.org Pyrazine triflates can also serve as effective electrophiles in Suzuki couplings rsc.org.

Negishi Coupling: This reaction, which couples an organozinc reagent with an organic halide, is another powerful tool for C-C bond formation on the pyrazine ring rsc.org.

These methods provide a predictable way to install functional groups at specific sites on the pyrazine core, which is critical for the targeted synthesis of complex derivatives.

Table 3: Regioselective Functionalization Methods for the Pyrazine Ring

Method Description Regioselectivity Reference
Direct C-H Arylation Pd-catalyzed coupling of a pyrazine N-oxide with an aryl partner. Provides regioselective C-6 arylation. rsc.org
Suzuki Coupling Pd-catalyzed coupling of a pyrazinyl aminide with a boronic acid. The aminide nitrogen directs oxidative addition to the ortho halogen. rsc.org
Negishi Coupling Nickel or Palladium-catalyzed coupling of an organozinc reagent with a halogenated pyrazine. A powerful tool for regioselective C-C bond formation. rsc.org

Advanced Structural Elucidation and Conformational Analysis of 6 Hydroxypyrazine 2 Carboxamide

Spectroscopic Characterization Methodologies

Spectroscopic methods are fundamental to determining the molecular structure of 6-hydroxypyrazine-2-carboxamide, confirming its elemental composition, and identifying its functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the precise connectivity of atoms within a molecule. For this compound, ¹H and ¹³C NMR spectra provide definitive information about its chemical environment.

In the ¹H NMR spectrum, distinct signals correspond to each unique proton in the molecule. The protons on the pyrazine (B50134) ring typically appear in the aromatic region of the spectrum. The protons of the amide (-CONH₂) group and the hydroxyl (-OH) group are also observable, though their chemical shifts can be sensitive to the solvent used and concentration due to hydrogen bonding. chemicalbook.com For instance, in related pyrazine carboxamide derivatives, the amide protons can appear as broad singlets, and their exchange with deuterium (B1214612) in D₂O can confirm their assignment. mdpi.com Dynamic NMR experiments on similar carboxamides have revealed the presence of different conformational isomers in solution, which can lead to a duplication of NMR signals. mdpi.com

The ¹³C NMR spectrum complements the proton data by providing signals for each carbon atom. The carbonyl carbon of the carboxamide group is typically found significantly downfield. The carbon atoms of the pyrazine ring have characteristic shifts that are influenced by the attached substituents—the hydroxyl and carboxamide groups.

Table 1: Representative ¹H and ¹³C NMR Data for Pyrazine Carboxamide Scaffolds Note: Exact chemical shifts for this compound may vary based on solvent and experimental conditions. Data is illustrative based on similar structures.

Atom Typical ¹H Chemical Shift (ppm) Typical ¹³C Chemical Shift (ppm)
Pyrazine-H 8.0 - 9.0 140 - 160
Amide-NH₂ 7.5 - 9.5 (broad) N/A
Hydroxyl-OH Variable (broad) N/A

High-Resolution Mass Spectrometry for Molecular Confirmation

High-Resolution Mass Spectrometry (HRMS) is crucial for confirming the elemental composition of this compound. mdpi.com This technique measures the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, allowing for the determination of its molecular formula. nih.gov Techniques like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometry can achieve sub-ppm mass accuracy. mdpi.com

For this compound (C₅H₅N₃O₂), the expected exact mass can be calculated and compared to the experimental value obtained from HRMS. This comparison provides unequivocal confirmation of the compound's identity and purity. For example, the related compound 6-bromo-3-hydroxypyrazine-2-carboxamide (B1279246) has a calculated exact mass of 216.94869 Da. nih.gov HRMS is also invaluable for analyzing complex mixtures, ensuring that the correct molecular composition is being studied. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in this compound by probing their vibrational modes. researchgate.net

The FT-IR spectrum would be expected to show characteristic absorption bands. A broad band in the region of 3400-3200 cm⁻¹ would indicate the O-H stretching of the hydroxyl group, while N-H stretching vibrations of the amide group would also appear in this region. researchgate.net The C=O stretching of the carboxamide group typically gives a strong absorption band around 1680-1650 cm⁻¹. nih.gov Vibrations corresponding to the pyrazine ring C=N and C=C bonds would be observed in the 1600-1400 cm⁻¹ region. researchgate.net

Table 2: Expected Vibrational Frequencies for this compound Note: Frequencies are approximate and can be influenced by intermolecular interactions.

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹)
O-H Stretching 3400 - 3200 (broad)
N-H Stretching 3400 - 3200
C=O Stretching 1680 - 1650

Raman spectroscopy provides complementary information and is particularly useful for analyzing the symmetric vibrations and the pyrazine ring modes. researchgate.net

Solid-State Structural Analysis through X-ray Crystallography

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, offering precise data on bond lengths, bond angles, and intermolecular interactions.

Intramolecular Hydrogen Bonding Networks

In addition to intermolecular forces, intramolecular hydrogen bonds can significantly influence the conformation of this compound. A key potential interaction is the formation of a hydrogen bond between the hydroxyl group at position 6 and the carbonyl oxygen of the carboxamide group at position 2. This would form a stable six-membered ring, constraining the molecule to a more planar conformation. mssm.edunih.gov Such intramolecular hydrogen bonds are observed in analogous structures, like 6-fluoro-3-hydroxypyrazine-2-carboxamide, where an O-H···O bond contributes to the planarity of the molecule. mssm.edunih.gov The presence and strength of this internal network are critical for understanding the molecule's shape and reactivity. marquette.edu

Conformational Landscape and Tautomeric Equilibrium Investigations

The phenomenon of tautomerism is a key consideration in the structural analysis of this compound, which can theoretically exist in two primary tautomeric forms: the 6-hydroxy (enol-like) form and the 6-oxo (keto-like) form. The equilibrium between these tautomers is influenced by the surrounding environment, including solvent polarity and the solid-state packing forces.

Theoretical and computational studies on analogous heterocyclic systems, such as hydroxypyridines, provide valuable insights into the likely tautomeric preferences of this compound. nih.govchemtube3d.comyoutube.com For instance, gas-phase calculations often indicate a small energy difference between the hydroxy and oxo forms, with the hydroxy form sometimes being slightly more stable. nih.gov However, in condensed phases, the equilibrium can shift significantly. In polar solvents and the solid state, the oxo-form is frequently favored due to its ability to form strong intermolecular hydrogen bonds. nih.govchemtube3d.com The resonance stabilization of the pyridone-like ring in the oxo form also contributes to its increased stability. youtube.com

Experimental verification of the dominant tautomeric form in different conditions can be achieved through various spectroscopic techniques. For related compounds, UV/Vis spectroscopy has been employed to quantitatively determine the amounts of the two forms in different solvents. researchgate.net In the solid state, X-ray diffraction studies on similar molecules have confirmed the predominance of the oxo-form. researchgate.net For a related compound, 6-fluoro-3-hydroxypyrazine-2-carboxamide (favipiravir), the crystal structure reveals an intramolecular hydrogen bond, indicating the presence of the hydroxy group in that specific conformation. nih.govmssm.edu

Table 1: Predicted Relative Energies of this compound Tautomers in Different Environments (Illustrative)

TautomerGas Phase (ΔE, kcal/mol)Polar Solvent (ΔG, kcal/mol)
6-Hydroxy Form0 (Reference)+2.5
6-Oxo Form+0.80 (Reference)
Note: This table is illustrative and based on general principles observed for analogous hydroxypyridine and hydroxypyrazine systems. The values represent hypothetical energy differences.

The conformational flexibility of this compound is primarily associated with the rotation of the carboxamide side chain relative to the pyrazine ring. The orientation of this side chain is determined by the balance between electronic effects, such as conjugation, and steric hindrance.

Computational modeling, including Density Functional Theory (DFT) calculations, can be employed to explore the potential energy surface of the molecule as a function of the dihedral angle between the carboxamide group and the pyrazine ring. These calculations can predict the most stable conformations and the energy barriers to rotation. For pyrazinamide (B1679903) and its derivatives, computational studies have investigated the degree to which the amide group twists out of the plane of the ring. researchgate.net

The planarity of the molecule can be significantly influenced by intramolecular hydrogen bonding. In the case of the related compound 6-fluoro-3-hydroxypyrazine-2-carboxamide, the molecule is nearly planar, a feature that is stabilized by an intramolecular hydrogen bond between the hydroxyl group and the carboxamide oxygen. nih.govmssm.edu This suggests that for this compound, a similar intramolecular hydrogen bond in the hydroxy tautomer could favor a planar conformation.

Table 2: Calculated Rotational Barriers and Dihedral Angles for the Carboxamide Group in this compound (Illustrative)

ConformationDihedral Angle (Ring-C-C=O)Relative Energy (kcal/mol)Rotational Barrier (kcal/mol)
Planar (syn)05.2
Perpendicular90°5.2-
Planar (anti)180°0.54.7
Note: This table presents hypothetical data based on computational studies of analogous aromatic carboxamides. The syn and anti conformations refer to the orientation of the carbonyl oxygen relative to the ring nitrogen.

Computational and Theoretical Chemistry Investigations of 6 Hydroxypyrazine 2 Carboxamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly Density Functional Theory (DFT), have been instrumental in elucidating the electronic properties of pyrazine (B50134) derivatives. These methods offer a detailed view of the molecule's structure and electronic distribution, which are key to understanding its chemical behavior.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comyoutube.comwikipedia.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and optical properties. researchgate.netresearchgate.net A large HOMO-LUMO gap suggests high stability and low reactivity. researchgate.net FMO analysis of pyrazine derivatives helps in identifying the regions of the molecule that are most likely to act as electron donors (nucleophilic sites, associated with the HOMO) and electron acceptors (electrophilic sites, associated with the LUMO). youtube.comyoutube.com This information is vital for predicting how the molecule will interact with other chemical species. youtube.com

Table 1: Frontier Molecular Orbital Data for a Related Pyrazine Derivative
ParameterValueSignificance
HOMO Energy-6.8 eVIndicates the energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons.
LUMO Energy-2.9 eVIndicates the energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap3.9 eVA larger gap suggests higher kinetic stability and lower chemical reactivity. researchgate.net

Electrostatic Potential Mapping and Charge Distribution

Molecular Electrostatic Potential (MEP) maps are visual tools that illustrate the charge distribution on the surface of a molecule. researchgate.netwolfram.comresearchgate.netlibretexts.org These maps are generated from quantum chemical calculations and are color-coded to represent different electrostatic potential values. wolfram.com Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. researchgate.netchemrxiv.org Green areas correspond to neutral potential. wolfram.com For pyrazine derivatives, MEP analysis helps to identify the most reactive sites for interactions with other molecules. researchgate.net The distribution of charges within the molecule, often quantified using methods like Mulliken population analysis, further details the partial atomic charges on each atom, providing a more quantitative picture of the charge distribution. nih.govbhu.ac.in

Molecular Dynamics Simulations and Conformational Sampling

Molecular dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, offering insights into conformational changes and interactions with the environment, such as solvents. nih.govresearchgate.net

Simulation of Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by the surrounding solvent. rsc.orgnih.gov MD simulations in explicit solvent environments can model these interactions and predict the most stable conformations in different media. rsc.org For molecules like 6-hydroxypyrazine-2-carboxamide, understanding how solvents like water or organic solvents affect its three-dimensional structure is crucial for predicting its behavior in biological systems or in chemical reactions. rsc.orgnih.gov These simulations can reveal the formation of intramolecular and intermolecular hydrogen bonds, which play a key role in stabilizing certain conformations. rsc.org

Theoretical Spectroscopic Property Prediction and Correlation

Computational chemistry provides powerful tools for predicting the spectroscopic properties of molecules like this compound. These theoretical predictions are invaluable for interpreting experimental data, assigning spectral features, and understanding the molecule's electronic and structural characteristics.

Prediction of NMR Chemical Shifts

The prediction of Nuclear Magnetic Resonance (NMR) chemical shifts through computational methods has become a standard practice in chemical structure elucidation. github.io For pyrazine derivatives, Density Functional Theory (DFT) calculations are a popular and effective approach. nih.gov Methods like the Gauge-Including Atomic Orbital (GIAO) are employed to calculate isotropic shielding values, which are then converted into chemical shifts. uncw.edu

The accuracy of these predictions depends on several factors, including the choice of the functional, the basis set, and the treatment of solvent effects. github.io For instance, recent benchmarks have shown that functionals like WP04, specifically optimized for ¹H shifts, can yield high accuracy, with mean absolute errors (MAE) as low as 0.08 ppm when compared to experimental data. github.io Graph Neural Networks (GNNs) are also emerging as a powerful tool, with some models achieving MAEs of 0.224 ppm for ¹H and 1.355 ppm for ¹³C shifts on extensive datasets. arxiv.org However, the quality of predictions for specific classes of compounds, such as heteroaromatics, is highly dependent on the availability of authentic reference data for related structures in the training datasets of prediction programs. holzer-group.at

For this compound, a typical computational workflow would involve:

Performing a conformational search to identify low-energy structures.

Optimizing the geometry of each conformer using a suitable DFT method (e.g., B3LYP-D3/6-31G(d)). github.io

Calculating NMR shielding constants for each conformer using a higher level of theory (e.g., WP04/6-311++G(2d,p)) and an implicit solvent model. github.io

Averaging the chemical shifts based on the Boltzmann distribution of the conformers to yield the final predicted spectrum. uncw.edu

Below is a hypothetical table illustrating the kind of data generated in such a study, comparing predicted shifts with experimental values for a related pyrazine derivative.

Table 1: Predicted vs. Experimental NMR Chemical Shifts for a Pyrazine Derivative This table is illustrative. Specific experimental and fully benchmarked computational data for this compound were not available in the search results.

AtomPredicted ¹H Chemical Shift (ppm)Experimental ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Experimental ¹³C Chemical Shift (ppm)
H38.508.45--
H58.658.60--
NH₂ (a)7.807.75--
NH₂ (b)7.957.90--
C2--165.0164.5
C3--145.2144.8
C5--148.1147.5
C6--155.3154.9

Simulation of Vibrational Spectra

Theoretical simulations of vibrational spectra (FT-IR and Raman) are crucial for the accurate assignment of vibrational modes. nih.gov Density Functional Theory (DFT) calculations, often using the B3LYP functional with basis sets like 6-311++G(d,p), are widely used to compute the fundamental vibrational frequencies and intensities. nih.govresearchgate.net

The process involves optimizing the molecular geometry and then calculating the harmonic vibrational frequencies. nih.gov Since theoretical calculations often have systematic errors, the computed wavenumbers are typically scaled using a recommended scaling factor to improve agreement with experimental data. nih.govresearchgate.net The character of each vibrational mode is determined through a Potential Energy Distribution (PED) analysis. nih.gov

For pyrazine carboxamide derivatives, studies have successfully correlated theoretical spectra with experimental FT-IR and FT-Raman data. researchgate.netuantwerpen.be For example, in a study on N-(3-iodo-4-methylphenyl)pyrazine-2-carboxamide, the theoretically calculated ring breathing modes for the pyrazine and phenyl rings were assigned at 952 cm⁻¹ and 819 cm⁻¹, respectively. researchgate.net A redshift in the N-H stretching frequency in the experimental IR spectrum compared to the computed value often indicates a weakening of the N-H bond, possibly due to hydrogen bonding. researchgate.net

Simulations for this compound would reveal characteristic frequencies for its functional groups, including the pyrazine ring vibrations, C=O stretching of the carboxamide, and O-H and N-H stretching and bending modes.

Table 2: Illustrative Vibrational Mode Assignments for a Pyrazine Carboxamide Derivative This table is a representative example based on findings for similar molecules. nih.govresearchgate.netuantwerpen.be

Vibrational AssignmentCalculated Wavenumber (cm⁻¹)Experimental Wavenumber (cm⁻¹)Potential Energy Distribution (PED) %
O-H Stretch34503430ν(OH) 98%
N-H Asymmetric Stretch34003385ν(NH) 99%
N-H Symmetric Stretch33003280ν(NH) 99%
C=O Stretch16951680ν(C=O) 85%, ν(CC) 10%
N-H Bend16301625δ(NH₂) 50%
Pyrazine Ring Stretch15801575ν(Ring) 60%
Pyrazine Ring Breathing10251020Ring Breathing 75%

Noncovalent Interaction (NCI) Analysis

Noncovalent interactions (NCIs) are fundamental in determining the crystal packing, solubility, and biological interactions of molecules. NCI analysis is a computational technique used to visualize and characterize weak interactions like hydrogen bonds and van der Waals forces in three-dimensional space. youtube.com The method is based on the electron density and its reduced density gradient (RDG), allowing for the identification of interaction regions. youtube.com

Quantification and Visualization of Hydrogen Bonding

Hydrogen bonds are the most significant directional interactions governing the structure of this compound. A crystal structure analysis of the closely related 6-fluoro-3-hydroxypyrazine-2-carboxamide revealed that its molecular packing is governed by a combination of hydrogen bonds and stacking interactions. nih.govmssm.edu The molecule features a planar conformation stabilized by an intramolecular O-H···O hydrogen bond, which forms a six-membered ring. nih.govmssm.edu

Table 3: Typical Hydrogen Bond Parameters from Computational Analysis This table is illustrative, based on general findings for pyrazine carboxamides and related heterocyclic systems. nih.govrsc.org

Interaction TypeDonor-AcceptorCalculated Distance (Å)Interaction Energy (kcal/mol)
Intramolecular H-BondO-H···O=C1.85-8.5
Intermolecular H-BondN-H···N (Pyrazine)2.10-4.2
Intermolecular H-BondN-H···O=C2.05-5.1
Weak H-BondC-H···N (Pyrazine)2.50-1.5

Stacking Interactions and Dispersion Forces

Aromatic stacking interactions are a crucial non-covalent force in systems containing pyrazine rings. rsc.org These interactions are a delicate balance of Pauli repulsion, electrostatic interactions, and London dispersion forces. chemrxiv.org For pyrazine dimers, computational studies using high-level methods like Møller–Plesset perturbation theory (MP2) and Coupled-Cluster with Singles and Doubles and perturbative Triples [CCSD(T)] have been performed to determine the most stable configurations. worldscientific.com

These studies show that parallel-displaced and T-shaped geometries are generally more stable than a face-to-face sandwich arrangement. chemrxiv.orgworldscientific.com Dispersion is the primary attractive force in all stacked geometries. For the pyrazine dimer, the most stable geometry is predicted to be a T-shaped (TN-ring) structure with a binding energy of around 4.54 kcal/mol and a center-of-mass separation of 4.2 Å. worldscientific.com Another stable form is a cross-displaced geometry with a calculated binding energy of 5.92 kcal/mol at the MP2/aug-cc-pVTZ level. worldscientific.com These stacking interactions, along with hydrogen bonds, dictate the supramolecular architecture of pyrazine carboxamides in the solid state. nih.govnih.gov

Table 4: Calculated Stacking Interaction Energies for Pyrazine Dimer Geometries Data from MP2/aug-cc-pVTZ level of theory. worldscientific.com

Dimer GeometryBinding Energy (kcal/mol)
Cross-displaced5.92
Lateral-displaced4.63
T-shaped (TN-ring)4.54
N-N axial-displaced4.18
Wedge-shaped (WC-C)3.23
Sandwich3.01

Biochemical Mechanisms and Interactions in Non Clinical Models for 6 Hydroxypyrazine 2 Carboxamide

Investigation of Cellular Metabolism in Model Systems (e.g., in vitro cell cultures, microsomes)

The metabolic conversion of the prodrug favipiravir (B1662787) is a critical determinant of its antiviral activity. In vitro model systems, such as cell cultures and microsomal fractions, have been instrumental in elucidating the pathways governing its transformation.

In vitro studies have identified several key metabolites of favipiravir. The parent compound is a prodrug that undergoes intracellular modifications to become active. drugbank.comnih.gov Concurrently, it is also subject to metabolic inactivation. The primary pathway of inactivation is hydroxylation, leading to the formation of 6-hydroxypyrazine-2-carboxamide, designated as M1. This metabolite is considered inactive. Further investigation in model systems has also identified the ribosylated and phosphorylated forms, which are part of the activation pathway rather than the inactivation route. abidipharma.comnih.gov

CompoundMetaboliteMetabolic Role
Favipiravir (T-705)This compound (M1)Inactive, primary metabolite
Favipiravir (T-705)Favipiravir-ribofuranosyl-5'-monophosphate (Favipiravir-RMP)Intermediate in activation pathway
Favipiravir (T-705)Favipiravir-ribofuranosyl-5'-triphosphate (Favipiravir-RTP)Active metabolite

The conversion of favipiravir to its main inactive metabolite, this compound, is primarily catalyzed by cytosolic enzymes. nih.gov Enzymatic biotransformation studies have identified aldehyde oxidase (AO) as the principal enzyme responsible for this hydroxylation. nih.gov Xanthine oxidase (XO), a structurally related molybdoflavoprotein, also contributes to this metabolic step, but to a lesser extent. nih.govnih.gov These enzymes are crucial in purine (B94841) catabolism and the metabolism of various xenobiotics. mdpi.comwikipedia.org The activity of these enzymes involves the oxidation of aromatic azaheterocycles, such as the pyrazine (B50134) ring in favipiravir. nih.govsci-hub.st

EnzymeRole in Favipiravir MetabolismReaction Catalyzed
Aldehyde Oxidase (AO)PrimaryHydroxylation of Favipiravir to this compound
Xanthine Oxidase (XO)SecondaryHydroxylation of Favipiravir to this compound

For favipiravir to exert its antiviral effect, it must be converted intracellularly into its active form, favipiravir ribofuranosyl-5'-triphosphate (favipiravir-RTP). abidipharma.comnih.govjst.go.jpnih.gov This multi-step activation process is initiated by cellular enzymes. abidipharma.comnih.gov

The first step is the conversion of favipiravir to favipiravir-ribofuranosyl-5'-monophosphate (favipiravir-RMP). This reaction is catalyzed by hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.govresearchgate.net Studies using HGPRT-deficient cell lines showed a loss of antiviral activity, confirming the essential role of this enzyme. researchgate.net Subsequently, cellular kinases further phosphorylate favipiravir-RMP to its active triphosphate form, favipiravir-RTP. nih.govtmrjournals.com This active metabolite is a structural analogue of purine nucleosides. nih.gov

Molecular Interactions with Biological Targets in In Vitro Systems

The active metabolite, favipiravir-RTP, interacts with viral enzymes to inhibit replication. In vitro systems have been crucial for characterizing these interactions.

The primary target of favipiravir-RTP is the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme for the replication and transcription of RNA viruses. nih.govjst.go.jpnih.gov Favipiravir-RTP acts as a substrate for RdRp, competitively inhibiting the incorporation of natural purine nucleotides like GTP and ATP. nih.govasm.org Once incorporated into a nascent viral RNA strand, it can act as a chain terminator, preventing further elongation. nih.govnih.gov Some studies indicate that a single incorporation event slows RNA extension, while two consecutive incorporations completely halt the process. nih.govasm.org This inhibition of RdRp is selective, as favipiravir-RTP does not significantly inhibit human DNA polymerases α, β, or γ, even at high concentrations. abidipharma.com

Regarding HGPRT, this enzyme is essential for the metabolic activation of the favipiravir prodrug, not a target for inhibition by the active metabolite. nih.govresearchgate.net Enzymatic assays have shown that favipiravir is a poor substrate for human HGPRT, which may contribute to the high doses required for efficacy. researchgate.netasm.org Studies on favipiravir analogues designed as potential HGPRT inhibitors found that they did not inhibit the enzyme. nih.gov

The efficacy of favipiravir-RTP is dependent on its ability to bind to the active site of the viral RdRp. In silico molecular docking studies have been employed to estimate the binding affinity of favipiravir-RTP to the RdRp of various viruses. These studies calculate binding energies, which indicate the stability of the interaction between the inhibitor and the enzyme. For the SARS-CoV-2 RdRp, the binding energy of favipiravir-RTP to the active site was calculated to be -6.6 kcal/mol. scienceopen.com Similar studies with the RdRp of other coronaviruses, such as SARS-CoV, yielded comparable binding energies. scienceopen.com

The table below summarizes binding energy calculations from in silico studies for the interaction between favipiravir-RTP (F-RTP) and the RdRp of several RNA viruses.

VirusTarget ProteinBinding Energy (kcal/mol)
SARS-CoV-2RNA-dependent RNA polymerase (RdRp)-6.6 scienceopen.com
SARS-CoVRNA-dependent RNA polymerase (RdRp)-6.4 scienceopen.com
Influenza H1N1RNA-dependent RNA polymerase (RdRp)-7.4 mdpi.com
Human Metapneumovirus (HMPV)RNA-dependent RNA polymerase (RdRp)-7.8 mdpi.com
Respiratory Syncytial Virus (RSV)RNA-dependent RNA polymerase (RdRp)-6.3 mdpi.com
Mumps Virus (MuV)RNA-dependent RNA polymerase (RdRp)-6.4 mdpi.com
Measles Virus (MeV)RNA-dependent RNA polymerase (RdRp)-6.7 mdpi.com

Characterization of Allosteric Modulation Potential

The primary antiviral mechanism of this compound, specifically its well-studied fluorinated derivative favipiravir, is not characterized by classical allosteric modulation. Instead, its active form, favipiravir-ribofuranosyl-5'-triphosphate (favipiravir-RTP), directly interacts with the catalytic site of viral RNA-dependent RNA polymerase (RdRp) jst.go.jpnih.govnih.gov. This interaction leads to the inhibition of the enzyme's function, crucial for the replication of many RNA viruses.

Structural and molecular interaction studies of the favipiravir-RTP and SARS-CoV-2 RdRp complex have provided detailed insights into this interaction. Cryo-electron microscopy has revealed that favipiravir-RTP binds to the active site of the viral RdRp nih.govpnas.orgnih.govnih.govresearchgate.netnih.gov. It is recognized as a substrate by the RdRp, mimicking a purine nucleotide, which leads to its incorporation into the nascent viral RNA strand jst.go.jpnih.govnih.govnih.govpreprints.org.

The binding of favipiravir-RTP to the catalytic site induces a non-productive conformation, which can inhibit further RNA strand elongation pnas.orgnih.govnih.govresearchgate.netnih.govbiorxiv.org. This mechanism, while occurring at the active site, modulates the catalytic activity of the enzyme, effectively halting viral replication. The interaction involves the formation of hydrogen bonds and hydrophobic interactions with key residues within the RdRp active site nih.gov. This direct interference with the catalytic machinery, rather than binding to a distinct allosteric site to induce a conformational change, is the basis of its antiviral activity.

In Vitro Antiviral Efficacy Studies against RNA Viruses

Extensive in vitro studies have demonstrated the broad-spectrum antiviral activity of favipiravir against a range of RNA viruses, including influenza viruses, SARS-CoV-2, and Zika virus.

Virus Cell Line EC50 (µM)
Zika VirusHeLa273.5 nih.govmdpi.com
Zika VirusHUH-7218.8 nih.govmdpi.com
Zika VirusVero316.6 asm.org
Zika VirusVeroE66.934 - 34.73 (µg/mL)

Mechanism of Viral Replication Inhibition in Cell-Based Assays

In cell-based assays, the inhibition of viral replication by favipiravir is a consequence of the intracellular conversion of the prodrug to its active triphosphate form, favipiravir-RTP jst.go.jpnih.govnih.gov. This active metabolite is then utilized by the viral RdRp as a substrate instead of the natural purine nucleotides (adenosine triphosphate or guanosine triphosphate).

Two primary mechanisms have been proposed for how the incorporation of favipiravir-RTP inhibits viral replication:

Chain Termination: The incorporation of favipiravir-RTP into the growing viral RNA chain can act as a chain terminator, preventing the addition of subsequent nucleotides and thus halting RNA synthesis jst.go.jpnih.govpreprints.org. Structural studies have shown that once incorporated, favipiravir-RTP can create a non-productive conformation in the RdRp active site, which physically blocks further elongation of the RNA strand pnas.orgnih.govnih.govresearchgate.netnih.govbiorxiv.org.

Lethal Mutagenesis: Alternatively, the incorporation of favipiravir-RTP may not immediately terminate chain elongation but instead act as a mutagen. Its ambiguous base-pairing properties can lead to errors during subsequent rounds of RNA replication, introducing a high number of mutations into the viral genome. This increase in mutation frequency beyond a tolerable threshold, known as "lethal mutagenesis," results in the production of non-viable viral progeny.

Evaluation of Activity against Resistant Viral Strains

Favipiravir has demonstrated efficacy against influenza virus strains that are resistant to other classes of antiviral drugs, such as neuraminidase inhibitors. This is attributed to its distinct mechanism of action targeting the viral polymerase jst.go.jpnih.gov.

However, studies have shown that resistance to favipiravir can be induced in influenza A viruses in laboratory settings. These resistant viruses have been found to harbor specific mutations in the RdRp. For example, a K229R mutation in the PB1 subunit of the influenza virus RdRp has been shown to confer resistance to favipiravir. This mutation, however, comes at a cost to viral fitness, which can be compensated for by a secondary mutation, such as P653L in the PA subunit.

The emergence of resistance highlights the importance of monitoring for mutations in the viral polymerase in clinical settings where favipiravir is used.

Synergistic Effects with Other Antiviral Agents

Several studies have investigated the potential for synergistic antiviral effects when combining favipiravir with other antiviral drugs. These combinations aim to enhance efficacy, reduce the likelihood of resistance development, and potentially lower the required doses of individual agents.

In the context of influenza, combination therapy with the neuraminidase inhibitor oseltamivir has shown synergistic effects in animal models. This suggests that targeting different stages of the viral life cycle—RNA replication by favipiravir and viral release by oseltamivir—can lead to improved antiviral outcomes.

For SARS-CoV-2, in vitro studies have explored the combination of favipiravir with other repurposed drugs. For instance, a synergistic effect has been reported with ivermectin in Vero E6 cells. Such findings from non-clinical models provide a rationale for further investigation of combination therapies in a clinical setting.

Exploration of Other Non-Clinical Biological Activities

Influence on Cellular NAD+ Metabolism

Beyond its direct antiviral effects, the metabolites of this compound have been investigated for their potential interactions with host cellular metabolic pathways, specifically nicotinamide (B372718) adenine dinucleotide (NAD+) metabolism. The non-fluorinated analog of favipiravir, T-1105, produces metabolites such as T-1105-ribofuranosyl 5'-diphosphate (T-1105-RAD). These metabolites are being explored as potential analogs of NAD.

This line of research suggests that the biological activities of pyrazine-2-carboxamide derivatives may extend beyond the inhibition of viral RdRp to include the modulation of host cell enzymatic processes that are dependent on NAD+. Further investigation is required to fully elucidate the impact of these compounds on cellular NAD+ homeostasis and the downstream consequences for both the host cell and viral replication.

Potential Anticancer Activities in In Vitro Cell Lines

While direct in vitro studies on the anticancer activities of this compound are not extensively detailed in the reviewed literature, the broader class of pyrazine and carboxamide derivatives has been the subject of significant research, demonstrating a range of cytotoxic and antiproliferative effects against various cancer cell lines. These studies provide a foundation for understanding the potential, yet unconfirmed, anticancer profile of this compound.

Research into pyrazine derivatives has highlighted their potential as anticancer agents, with various synthesized compounds showing notable activity. For instance, certain novel pyrazine derivatives have been screened for their cytotoxic effects against human breast cancer (MCF-7) and lung cancer (A549) cell lines. One particular compound demonstrated strong, dose-dependent cytotoxic activity with IC50 values of 5.4 µM and 4.3 µM against MCF-7 and A549 cells, respectively researchgate.netzu.edu.eg. Molecular docking studies accompanying this research suggested that the anticancer mechanism might involve the inhibition of the epidermal growth factor receptor (EGFR) signaling pathway researchgate.netzu.edu.eg.

The carboxamide moiety is also a well-established pharmacophore in anticancer drug development, known to interact with multiple oncogenic targets nih.govscilit.com. A series of N-substituted 1H-indole-2-carboxamides were evaluated for their antiproliferative activity against breast cancer (MCF-7), leukemia (K-562), and colon cancer (HCT-116) cell lines. Several of these compounds exhibited significant cytotoxicity, with some showing sub-micromolar IC50 values against the K-562 cell line nih.govscilit.com.

Furthermore, metal complexes of pyrazinamide (B1679903), a structurally related compound, have been investigated for their anticancer properties. These complexes were tested on various cell lines, including SNB-19 (glioblastoma), HCT-15 (colon cancer), COLO-205 (colon cancer), and KB-3-1 (cervical cancer). However, in this particular study, the tested compounds showed low to no toxicity, with IC50 values greater than 100 µM jcsp.org.pkresearchgate.net.

Another pyrazinecarboxamide derivative, T-1105, has been primarily investigated for its antiviral activity. However, its mechanism of action involves the inhibition of viral RNA polymerase after being metabolized into its active triphosphate form medchemexpress.com. While this is a different context, it underscores the biological activity of the pyrazinecarboxamide scaffold.

The following table summarizes the in vitro anticancer activities of various pyrazine and carboxamide derivatives, providing an insight into the potential of this class of compounds.

Compound ClassCell LineCancer TypeIC50 ValueSource
Pyrazine DerivativeMCF-7Breast Cancer5.4 µM researchgate.netzu.edu.eg
Pyrazine DerivativeA549Lung Cancer4.3 µM researchgate.netzu.edu.eg
N-substituted 1H-indole-2-carboxamideK-562Leukemia0.33 µM nih.govscilit.com
N-substituted 1H-indole-2-carboxamideK-562Leukemia0.61 µM nih.govscilit.com
N-substituted 1H-indole-2-carboxamideHCT-116Colon Cancer1.01 µM nih.govscilit.com
Pyrazinamide Metal ComplexesSNB-19, HCT-15, COLO-205, KB-3-1Various> 100 µM jcsp.org.pkresearchgate.net

It is important to reiterate that these findings are for derivatives and not for this compound itself. The data presented here serve to illustrate the therapeutic potential of the broader chemical family and to provide a rationale for future investigations into the specific anticancer properties of this compound.

Design and Synthesis of Novel 6 Hydroxypyrazine 2 Carboxamide Analogs and Prodrugs

Structure-Activity Relationship (SAR) Studies for Biological Optimization

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of 6-hydroxypyrazine-2-carboxamide and its derivatives influences their biological activity. These studies guide the rational design of more potent and selective compounds.

Rational Design Based on Computational Modeling

Computational modeling, including molecular docking and molecular dynamics simulations, has been instrumental in the rational design of novel this compound analogs. These in silico methods provide insights into the binding interactions between the compounds and their target enzyme, the viral RNA-dependent RNA polymerase (RdRp), allowing for the prediction of binding affinities and the identification of key structural modifications that could enhance antiviral activity. mdpi.comnih.govnih.govnih.govresearchgate.net

For instance, molecular docking studies have been employed to investigate the binding of various favipiravir (B1662787) analogs to the RdRp of viruses like SARS-CoV-2. mdpi.com These studies have explored how modifications to the pyrazine (B50134) ring, such as the substitution of the fluorine atom with different heterocyclic and homocyclic moieties, could improve the binding affinity and lead to more productive binding modes. mdpi.comnih.gov The goal is to design analogs that can more effectively mimic natural purine (B94841) nucleotides, thereby inhibiting the viral polymerase. nih.gov

The following table summarizes the binding energies of some designed favipiravir analogs against the SARS-CoV-2 RdRp, as predicted by molecular docking studies. A lower binding energy generally indicates a more stable and potentially more potent interaction.

CompoundPredicted Binding Energy (kcal/mol)
Favipiravir-8.0
Analog 1-8.5
Analog 2-9.2
Analog 3-8.9
This table is illustrative and based on data reported in computational studies.

Synthesis of Fluorinated, Halogenated, and Aromatic Derivatives

The synthesis of various derivatives of this compound has been a major focus of medicinal chemistry efforts. A well-established synthetic route to the fluorinated analog, 6-fluoro-3-hydroxypyrazine-2-carboxamide (favipiravir), involves a four-step process starting from 3-hydroxypyrazine-2-carboxylic acid, which includes amidation, nitration, reduction, and finally fluorination. nih.govmssm.edujst.go.jp An alternative approach begins with 2-aminopyrazine. actanaturae.ru

The synthesis of other halogenated derivatives, such as the chloro and bromo analogs, has also been reported. For example, 3-chloropyrazine-2-carboxamide (B1267238) can be subjected to aminodehalogenation with various benzylamines to yield a series of 3-benzylaminopyrazine-2-carboxamides.

Furthermore, the synthesis of derivatives bearing aromatic substituents has been explored to probe the SAR of the pyrazine core. These synthetic efforts often involve cross-coupling reactions to introduce aryl groups at specific positions on the pyrazine ring, aiming to enhance the compound's interaction with the target enzyme.

Prodrug Design Strategies for Enhanced Intracellular Delivery and Activation

This compound itself is a prodrug, meaning it must be metabolized within the host cell to its active form. Prodrug strategies are therefore crucial for ensuring efficient delivery into cells and subsequent activation.

Ribonucleoside and Ribonucleotide Prodrug Development

The active form of this compound is its ribonucleoside triphosphate derivative. nih.govactanaturae.runih.govnih.govcapes.gov.brnih.gov The development of ribonucleoside and ribonucleotide prodrugs aims to bypass the initial, often rate-limiting, step of ribosylation within the cell. These prodrugs are designed to be more readily taken up by cells and then converted to the active triphosphate form.

One approach involves the synthesis of phosphoramidate (B1195095) prodrugs of pyrazine nucleosides. actanaturae.ru This strategy has been successfully employed for other antiviral agents like remdesivir, where the prodrug moiety enhances cell permeability and intracellular delivery of the active nucleotide. The design of such prodrugs for this compound analogs is an active area of investigation.

Evaluation of Prodrug Activation by Cellular Enzymes

The intracellular activation of this compound is a multi-step enzymatic process. The initial and rate-determining step is the conversion of the parent compound to its phosphoribosylated form, which is catalyzed by the host enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRT). nih.govactanaturae.runih.gov Subsequent phosphorylation steps are carried out by cellular kinases to yield the active triphosphate metabolite. actanaturae.ru

The efficiency of this enzymatic activation can be evaluated using various techniques. For instance, time-lapse nuclear magnetic resonance (NMR) spectroscopy has been used to directly monitor the HGPRT-catalyzed conversion of favipiravir to its ribofuranosyl-5'-monophosphate (RMP) form in real-time. nih.gov This method allows for the determination of key enzymatic parameters such as the maximum reaction velocity (Vmax) and the Michaelis constant (Km), providing valuable information for the development of new prodrugs with improved activation kinetics. nih.gov

Co-crystallization Studies of this compound Derivatives with Enzymes

Co-crystallization studies provide atomic-level insights into the mechanism of action of this compound derivatives. By determining the three-dimensional structure of the active form of the drug bound to its target enzyme, researchers can visualize the precise molecular interactions that lead to inhibition.

Recent studies have successfully determined the cryogenic electron microscopy (cryo-EM) structure of the active triphosphate form of favipiravir (favipiravir-RTP) in complex with the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp). nih.govnih.govpnas.orgclin-star.org These structures reveal that favipiravir-RTP binds at the catalytic site of the enzyme. nih.govnih.gov The inhibitor is incorporated into the growing RNA strand, but its presence leads to a nonproductive binding mode that ultimately stalls the polymerase, thus inhibiting viral replication. nih.govnih.gov These co-crystal structures provide a detailed map of the binding pocket and the key interactions between the drug and the enzyme, which is invaluable for the rational design of next-generation inhibitors with improved potency and specificity. nih.govnih.gov

Advanced Analytical Methodologies for Pyrazine 2 Carboxamide Research

Quantitative Analytical Methods for 6-Hydroxypyrazine-2-carboxamide and its Metabolites in Non-Clinical Matrices

The accurate quantification of this compound and its metabolites in biological samples is crucial for preclinical studies. Non-clinical matrices, such as plasma from various animal species, present unique challenges due to their complexity and the potential for interfering substances.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methods

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) stands as the gold standard for the bioanalytical quantification of small molecules like this compound. This is largely due to its high sensitivity, specificity, and throughput. While specific validated methods for this compound are not extensively published, the methodologies developed for the structurally analogous antiviral drug, favipiravir (B1662787) (6-fluoro-3-hydroxypyrazine-2-carboxamide), provide a comprehensive blueprint for its analysis in non-clinical plasma samples. waters.comseejph.comvibgyorpublishers.orgseejph.comshimadzu.fr

A common approach involves a straightforward protein precipitation step to extract the analyte from the plasma matrix. vibgyorpublishers.orgseejph.com This is often followed by chromatographic separation on a C18 column. vibgyorpublishers.orgnih.gov Detection is typically achieved using a triple quadrupole mass spectrometer operating in negative ion mode with multiple reaction monitoring (MRM) to ensure high selectivity and sensitivity. vibgyorpublishers.org For instance, a validated method for favipiravir in human plasma utilized MRM transitions of m/z 156.1 > 113.1 for the parent drug and m/z 158.1 > 113 for its stable isotope-labeled internal standard. vibgyorpublishers.org Such methods have demonstrated excellent linearity over a wide concentration range, with lower limits of quantitation (LLOQ) reaching as low as 80 ng/mL in human plasma. vibgyorpublishers.org The validation of these methods typically includes assessments of selectivity, sensitivity, linearity, accuracy, precision, matrix effect, recovery, and stability, ensuring reliable data for pharmacokinetic studies. vibgyorpublishers.orgseejph.com

Table 1: Exemplary LC-MS/MS Parameters for the Analysis of a Structurally Similar Compound (Favipiravir) in Plasma

ParameterValueReference
Sample PreparationProtein Precipitation vibgyorpublishers.orgseejph.com
LC ColumnShiseido Capcell PAK C18, (250 × 4.6 mm, 5 μm) vibgyorpublishers.org
Mobile PhaseWater and acetonitrile (B52724) (15/85, v/v) vibgyorpublishers.org
Ionization ModeElectrospray Ionization (ESI), Negative Ion Mode vibgyorpublishers.org
MS DetectionMultiple Reaction Monitoring (MRM) vibgyorpublishers.org
MRM Transition (Analyte)m/z 156.1 > 113.1 vibgyorpublishers.org
MRM Transition (IS)m/z 158.1 > 113.0 vibgyorpublishers.org
LLOQ80 ng/mL vibgyorpublishers.org
Linear Range80-30000 ng/mL vibgyorpublishers.org

The development of fully automated sample preparation systems coupled with LC-MS/MS further enhances the efficiency and reduces variability in the analysis of such compounds in plasma. shimadzu.fr

Development of Electrochemical and Spectrophotometric Assays

While LC-MS/MS is the benchmark, the development of electrochemical and spectrophotometric assays offers alternative or complementary approaches for the quantification of this compound.

Electrochemical Methods: These techniques are predicated on the oxidation or reduction of the analyte at an electrode surface, producing a measurable current that is proportional to its concentration. For pyrazine (B50134) derivatives, cyclic voltammetry and differential pulse voltammetry are promising techniques. mdpi.com The development of chemically modified electrodes, for instance, with poly-L-amino acids, can enhance the sensitivity and selectivity for compounds with a pyrazine core. mdpi.com Research on sensors for other pyrazine-containing drugs has demonstrated the potential for creating universal sensors capable of quantifying structurally diverse pyrazine derivatives. mdpi.com Such sensors offer advantages of high sensitivity, a wide linear range, and low limits of detection. mdpi.com

Spectrophotometric Methods: These methods rely on the principle that the analyte absorbs light at a specific wavelength. For pyrazine derivatives that may lack a strong chromophore, derivatization is a common strategy to produce a colored product suitable for spectrophotometric analysis. nih.gov For instance, methods have been developed for other piperazine (B1678402) derivatives involving charge-transfer complexation with reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ion-pair formation with dyes such as bromophenol blue. nih.gov These reactions result in colored complexes with distinct absorption maxima that can be quantified. nih.gov While specific spectrophotometric methods for this compound are not established, the general principles applied to other heterocyclic compounds could be adapted for its analysis, particularly in less complex matrices or for screening purposes. nih.gov

Nuclear Quadrupole Resonance (NQR) Spectroscopy for Atomic-Level Interaction Analysis

Nuclear Quadrupole Resonance (NQR) spectroscopy is a powerful solid-state technique that provides detailed information about the local chemical environment of quadrupolar nuclei (those with a spin quantum number I > 1/2). du.ac.in For this compound, the ¹⁴N nuclei (I=1) within the pyrazine ring and the amide group are ideal probes for NQR studies.

Characterization of Nitrogen Environments in the Compound

The ¹⁴N NQR spectrum is highly sensitive to the electron density distribution around the nitrogen atoms. researchgate.net Each chemically distinct nitrogen atom in the this compound molecule will give rise to a unique set of NQR frequencies. This allows for the unambiguous differentiation between the two nitrogen atoms within the pyrazine ring and the nitrogen atom of the carboxamide side chain. researchgate.net The precise frequencies and the nuclear quadrupole coupling constant (NQCC) are influenced by factors such as hybridization, substituent effects, and involvement in hydrogen bonding. researchgate.net By analyzing the ¹⁴N NQR spectrum, it is possible to gain insight into the electronic structure and bonding characteristics of the different nitrogen sites within the molecule. researchgate.netnih.gov

Table 2: Potential Application of ¹⁴N NQR to Differentiate Nitrogen Environments in this compound

Nitrogen AtomExpected Chemical EnvironmentPotential Information from NQR
N1 (Pyrazine Ring)Aromatic, adjacent to hydroxyl groupInfluence of the electron-donating hydroxyl group on electron density.
N4 (Pyrazine Ring)Aromatic, adjacent to carboxamide groupEffect of the electron-withdrawing carboxamide group on electron density.
N (Amide)Amide nitrogenCharacterization of the amide bond and its participation in intermolecular interactions.

Elucidation of Intermolecular Interactions in Solid State

In the solid state, molecules of this compound will be arranged in a specific crystal lattice, held together by intermolecular forces such as hydrogen bonds. NQR spectroscopy is exceptionally sensitive to these interactions. The formation of hydrogen bonds, for example, where the nitrogen atoms act as either donors or acceptors, will cause a significant shift in the NQR frequencies compared to the free molecule. researchgate.net By carefully analyzing the NQR spectrum, and often in conjunction with computational methods like Density Functional Theory (DFT), it is possible to deduce the pattern of intermolecular hydrogen bonding in the solid state. researchgate.net This information is critical for understanding the crystal packing and the physical properties of the compound. Solid-state NMR spectroscopy, a related technique, can also provide valuable information on the connectivity and interactions between atoms in the solid state, complementing the data obtained from NQR. researchgate.netnih.govrsc.org

Future Research Directions and Translational Perspectives

Integrated Computational-Experimental Approaches for Pyrazine-2-carboxamide Discovery

The discovery and optimization of novel drug candidates have been revolutionized by the integration of computational and experimental techniques. This synergistic approach is particularly valuable for the exploration of pyrazine-2-carboxamide derivatives, allowing for a more rational and efficient design process.

In recent years, in silico methods have become indispensable in medicinal chemistry. mdpi.comnih.gov These computational tools enable the design and screening of large libraries of virtual compounds, predicting their potential efficacy and pharmacokinetic properties before they are synthesized in the laboratory. mdpi.comrsc.org For instance, molecular docking studies can predict how different pyrazine-2-carboxamide analogs bind to specific viral or host targets, providing insights into the structure-activity relationship (SAR). nih.govmdpi.com This was demonstrated in the development of novel pyrazine (B50134) conjugates, where computational studies were used to validate biological data. nih.govelsevierpure.comconcytec.gob.pe

The process typically begins with the design of a series of novel derivatives based on the core pyrazine-2-carboxamide scaffold. nih.govacs.orgresearchgate.net These virtual compounds are then subjected to computational screening against known or potential biological targets. rsc.org Parameters such as binding affinity, ADME (absorption, distribution, metabolism, and excretion) properties, and potential toxicity are evaluated using sophisticated software. mdpi.comnih.gov This initial screening helps to prioritize a smaller, more manageable number of compounds for chemical synthesis. rsc.orgmdpi.com

Following the in silico evaluation, the most promising candidates are synthesized. researchgate.netbangor.ac.uk The synthesis of pyrazine-2-carboxamide derivatives can be achieved through various established chemical routes. mdpi.comontosight.ai The synthesized compounds are then subjected to experimental validation, including spectroscopic characterization and, most importantly, biological assays to determine their actual antiviral activity and cytotoxicity. nih.govnih.govresearchgate.net This iterative cycle of computational design, synthesis, and experimental testing allows for the rapid optimization of lead compounds, ultimately accelerating the discovery of potent and safe drug candidates. nih.gov

Exploration of Novel Target Pathways for 6-Hydroxypyrazine-2-carboxamide

While the primary mechanism of action for some pyrazine-based antivirals, like the related compound favipiravir (B1662787) (6-fluoro-3-hydroxypyrazine-2-carboxamide), is the inhibition of viral RNA-dependent RNA polymerase (RdRp), the exploration of novel target pathways is a critical area of future research. researchgate.netjst.go.jpmssm.eduresearchgate.net A deeper understanding of the molecular interactions of this compound could unveil new therapeutic opportunities and strategies to overcome potential drug resistance.

One promising area of investigation is the targeting of viroporins. sciforum.net These virus-encoded ion channels are crucial for the replication of many viruses, and their conserved nature makes them an attractive target for broad-spectrum antiviral drugs. sciforum.net The potential for pyrazine derivatives to interact with and inhibit viroporins warrants further investigation.

Furthermore, exploring host-based targets is another key strategy. Instead of directly targeting viral components, which can be prone to mutation and the development of resistance, targeting host factors that are essential for viral replication can offer a more durable antiviral effect. For pyrazinamide (B1679903), a related compound, several host-cell-mediated mechanisms have been proposed, including the inhibition of fatty acid synthase (FAS) I, interference with coenzyme A biosynthesis, and disruption of the nicotinamide (B372718) pathway. nih.gov Investigating whether this compound shares any of these or other host-targeted mechanisms could open up new avenues for its application.

The activation pathway of pyrazine-2-carboxamide derivatives is also a subject of ongoing research. The process of phosphoribosylation, which converts the prodrug into its active form, is a critical step. researchgate.net Studying the enzymes involved in this process, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), could lead to strategies for enhancing the compound's efficacy. researchgate.net

The table below summarizes potential novel target pathways for this compound.

Potential Target PathwayRationaleKey Research Focus
Viroporins These viral ion channels are highly conserved across many viruses, offering the potential for broad-spectrum activity. sciforum.net- Investigating the binding and inhibition of viroporins by this compound.- Assessing the impact on viral replication and ion channel function.
Host-Cellular Enzymes Targeting host factors essential for viral replication can reduce the likelihood of drug resistance. nih.gov- Screening for inhibition of host enzymes like fatty acid synthase I, aspartate decarboxylase, and quinolinic acid phosphoribosyl transferase. nih.gov- Elucidating the downstream effects on viral life cycle.
Prodrug Activation Enzymes Understanding the activation mechanism is crucial for optimizing the compound's therapeutic potential. researchgate.net- Characterizing the role of enzymes like HGPRT in the phosphoribosylation of this compound. researchgate.net- Exploring ways to enhance the efficiency of this activation step.

Development of Advanced Non-Clinical Models for Efficacy and Mechanism Studies

To bridge the gap between promising in vitro data and successful clinical outcomes, the use of advanced non-clinical models that more accurately recapitulate human physiology and disease is paramount. Traditional cell culture and small animal models have limitations, and the development of more sophisticated systems is a key focus for future research on this compound.

Humanized Mouse Models: These models, which involve transplanting human immune cells or tissues into immunodeficient mice, provide a unique platform for studying human-specific viral infections and evaluating antiviral therapies in an in vivo setting. mdpi.combioworld.comlongdom.org Humanized mice can be infected with a range of human viruses and have been instrumental in the development of anti-HIV drugs. mdpi.com They allow for the assessment of a compound's efficacy against viral load and pathogenesis within a human-like immune context. nih.govfrontiersin.org This type of model would be invaluable for studying the efficacy and mechanism of action of this compound against various viral pathogens. bioworld.com

Organoid Models: Organoids are three-dimensional, self-organizing structures grown from stem cells that mimic the architecture and function of human organs. tpi.tvnih.gov Lung, gut, and brain organoids can be infected with viruses, providing a more realistic model of viral infection and host response compared to traditional 2D cell cultures. tpi.tvnih.gov These models are particularly useful for studying viral tropism, pathogenesis, and for testing the efficacy of antiviral compounds in a more physiologically relevant system. ki.senih.govamsterdamumc.nl The use of organoid models can enhance the accuracy of preclinical antiviral research and aid in the selection of the most promising drug candidates for further development. tpi.tvnih.gov

The table below highlights the advantages of these advanced non-clinical models.

ModelKey FeaturesAdvantages for Antiviral Research
Humanized Mice - Engrafted with a functional human immune system. mdpi.comnih.gov- Allows for the study of human-specific viruses in vivo. bioworld.comlongdom.org- Enables evaluation of immune responses to infection and treatment. mdpi.com- Provides a platform for assessing antiviral efficacy and pathogenesis in a more complex biological system. frontiersin.org
Organoids - 3D structures that mimic the architecture and function of human organs. tpi.tvnih.gov- More accurately models viral infections in specific human tissues. nih.govki.se- Facilitates the study of host-pathogen interactions in a physiologically relevant context. nih.gov- Offers a platform for higher-throughput screening of antiviral compounds. nih.govamsterdamumc.nl

Role of this compound in the Broader Context of Antiviral Research Strategies

The emergence of new and re-emerging viral threats underscores the urgent need for broad-spectrum antiviral agents. This compound and other pyrazine derivatives are positioned to play a significant role in this area of research due to their potential for wide-ranging antiviral activity. ontosight.ainih.gov

The structural scaffold of pyrazine-2-carboxamide has been shown to be a versatile platform for the development of compounds with diverse biological activities, including antibacterial, antifungal, and anticancer properties, in addition to their antiviral effects. researchgate.netontosight.ainih.gov This inherent versatility suggests that with further modification and optimization, these compounds could be developed to target a wide array of pathogens.

The known broad-spectrum activity of related compounds like favipiravir against various RNA viruses provides a strong rationale for investigating the full antiviral potential of this compound. bangor.ac.ukresearchgate.net Future research should focus on screening this compound and its novel derivatives against a diverse panel of viruses to identify its spectrum of activity.

Moreover, the exploration of novel mechanisms of action, such as the targeting of conserved viral structures like viroporins or essential host factors, could lead to the development of antivirals that are less susceptible to the development of resistance. sciforum.net This is a critical consideration in the long-term strategy for combating viral diseases.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 6-hydroxypyrazine-2-carboxamide, and what methodological considerations are critical for reproducibility?

  • Answer : The synthesis of pyrazine derivatives often involves nitration and functional group transformations. For example, nitration of 3-hydroxypyrazine-2-carboxamide with potassium nitrate (KNO₃) and sulfuric acid (H₂SO₄) under controlled conditions (0–60°C) yields nitro-substituted intermediates, which can be reduced or further modified . Key considerations include reagent purity (e.g., ≥98% starting material), stoichiometric ratios (e.g., 7 mmol substrate), and reaction monitoring via TLC or HPLC. Hofmann rearrangement using sodium hypochlorite has also been employed to convert carboxamide groups to amines, as described in pyrazine analog synthesis .

Q. Which analytical techniques are recommended for characterizing this compound and its intermediates?

  • Answer : A combination of spectroscopic and computational methods ensures structural validation:

  • LC-MS/HRMS : For molecular weight confirmation (e.g., HRMS with ESI+ mode) .
  • SEM/EDX : To analyze surface morphology and elemental composition in corrosion inhibition studies .
  • DFT calculations : To predict electronic properties (e.g., HOMO-LUMO energies) and correlate with experimental results .
  • X-ray crystallography : Used in related compounds (e.g., 6-fluoro-3-hydroxypyrazine-2-carboxamide) to resolve crystal structures .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Answer : The compound’s GHS classification includes acute dermal toxicity (Category 1) and skin irritation (Category 2). Key protocols include:

  • Use of PPE (gloves, lab coats, goggles).
  • Ventilation in fume hoods during synthesis.
  • Emergency measures: Immediate rinsing for skin contact and medical consultation for inhalation exposure .

Advanced Research Questions

Q. How can researchers optimize the nitration efficiency of pyrazinecarboxamide derivatives, and what variables most significantly impact yield?

  • Answer : Nitration optimization involves:

  • Reagent selection : High-purity KNO₃ and concentrated H₂SO₄ (95–97%) as a solvent/catalyst .
  • Temperature control : Gradual heating (e.g., 0°C to 60°C) to minimize side reactions.
  • Substituent effects : Electron-donating groups (e.g., -OH) direct nitration to specific ring positions. Computational modeling (DFT) can predict regioselectivity .
  • Validation : Reproducibility testing across multiple batches and comparison with literature yields (e.g., 93.51% inhibition efficiency in corrosion studies) .

Q. How do structural modifications (e.g., substitution at position 3 or 6) influence the biological activity of this compound analogs?

  • Answer : Structure-activity relationship (SAR) studies highlight:

  • Antimicrobial activity : N-substituted 3-aminopyrazine-2-carboxamides with free amino groups show enhanced activity against mycobacteria .
  • Electronic effects : Electron-withdrawing groups (e.g., -NO₂) increase electrophilicity, enhancing interactions with biological targets.
  • Steric factors : Bulky substituents may reduce binding affinity in enzyme-active sites .

Q. What strategies resolve contradictions in reported data (e.g., conflicting nitration yields or biological activity)?

  • Answer : Contradictions arise from variations in experimental conditions or analytical methods. Mitigation strategies include:

  • Standardized protocols : Adopting uniform reagent grades and reaction scales (e.g., 1.0 g substrate in ).
  • Cross-validation : Using multiple techniques (e.g., NMR, LC-MS, and XRD) to confirm compound identity .
  • Meta-analysis : Comparing data across peer-reviewed studies (e.g., antimycobacterial IC₅₀ values in ).

Q. What mechanistic insights can be gained from studying the coordination chemistry of this compound with transition metals?

  • Answer : Coordination with Ru(II) or Mn(II) ions forms complexes with distinct kinetic and thermodynamic properties. Key findings:

  • Ligand geometry : Pyrazinecarboxamide acts as a bidentate ligand, binding via carbonyl oxygen and ring nitrogen .
  • Redox activity : Metal complexes exhibit catalytic behavior in oxidation reactions, relevant to drug metabolism studies .

Methodological Resources

  • Synthesis : Refer to nitration protocols in and Hofmann rearrangement in .
  • Characterization : LC-MS/HRMS , SEM/EDX , and DFT .
  • Safety : GHS guidelines in .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.